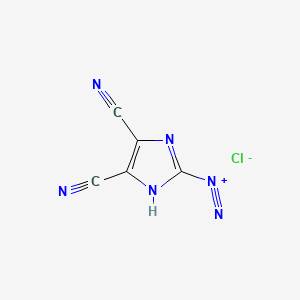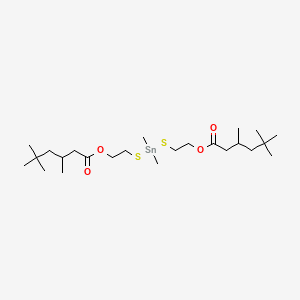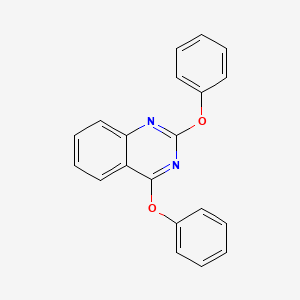
3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-4-((4-methyl-1-piperazinyl)methyl)-, ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-4-((4-methyl-1-piperazinyl)methyl)-, ethyl ester, hydrochloride is a complex organic compound with a unique structure This compound is characterized by the presence of a benzofuran ring, a bromine atom, a hydroxyl group, a methyl group, and a piperazine moiety The ethyl ester and hydrochloride components further add to its complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-4-((4-methyl-1-piperazinyl)methyl)-, ethyl ester, hydrochloride typically involves multiple steps. The starting materials often include benzofuran derivatives, brominating agents, and piperazine derivatives. The reaction conditions may involve:
Bromination: Introduction of the bromine atom into the benzofuran ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Hydroxylation: Introduction of the hydroxyl group, which may involve oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Esterification: Formation of the ethyl ester through the reaction of the carboxylic acid group with ethanol in the presence of acid catalysts.
Piperazine Substitution: Introduction of the piperazine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Hydrogen derivatives.
Substitution Products: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-4-((4-methyl-1-piperazinyl)methyl)-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The bromine and hydroxyl groups may also contribute to its biological activity by forming hydrogen bonds and other interactions with target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzofurancarboxylic acid derivatives with different substituents.
- Piperazine derivatives with varying alkyl or aryl groups.
- Brominated benzofuran compounds.
Uniqueness
This compound is unique due to the combination of the benzofuran ring, bromine atom, hydroxyl group, methyl group, and piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
65919-84-8 |
|---|---|
Fórmula molecular |
C18H24BrClN2O4 |
Peso molecular |
447.7 g/mol |
Nombre IUPAC |
ethyl 6-bromo-5-hydroxy-2-methyl-4-[(4-methylpiperazin-4-ium-1-yl)methyl]-1-benzofuran-3-carboxylate;chloride |
InChI |
InChI=1S/C18H23BrN2O4.ClH/c1-4-24-18(23)15-11(2)25-14-9-13(19)17(22)12(16(14)15)10-21-7-5-20(3)6-8-21;/h9,22H,4-8,10H2,1-3H3;1H |
Clave InChI |
SGTLIRULLQAQMD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=CC(=C(C(=C21)CN3CC[NH+](CC3)C)O)Br)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)


![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
